L-Kynurenine hydrate

Description

L-Kynurenine Hydrate (C₁₀H₁₂N₂O₃·H₂O) is a metabolite of L-tryptophan, a key intermediate in the kynurenine pathway. It is an aromatic hydrocarbon receptor (AhR) agonist and plays roles in immune regulation, neuroinflammation, and oxidative stress responses . Structurally, it exists as a yellowish crystalline solid with a molecular weight of 208.21 g/mol and a melting point of 219°C (decomposition) . Its solubility in water is pH-dependent, showing higher solubility at neutral pH (pH 7.5) compared to acidic conditions .

This compound is exclusively used for research purposes, such as studying metabolic pathways in seminal plasma and oocyte cryopreservation .

Structure

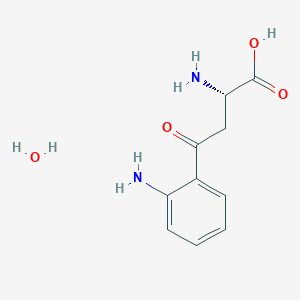

2D Structure

Properties

Molecular Formula |

C10H14N2O4 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;hydrate |

InChI |

InChI=1S/C10H12N2O3.H2O/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;/h1-4,8H,5,11-12H2,(H,14,15);1H2/t8-;/m0./s1 |

InChI Key |

XKSBCUFGNMIXPI-QRPNPIFTSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.O |

Origin of Product |

United States |

Preparation Methods

Chemical Properties and Structure

Molecular Characteristics

L-Kynurenine hydrate has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂N₂O₃·xH₂O (where x represents hydration) |

| Molecular Weight | 208.21 g/mol (anhydrous form) |

| CAS Number | 2922-83-0 |

| Synonyms | β-Anthraniloyl-L-Alanine, L-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid |

| Physical State | Crystalline solid |

The compound contains both an amino group and a carboxylic acid functional group, contributing to its reactivity and biological activity.

Structural Considerations

L-Kynurenine has an L-configuration and is classified as a non-proteinogenic L-alpha-amino acid. It is a conjugate acid of L-kynureninate and an enantiomer of D-kynurenine. Its structure includes a ketone group and an amino acid derivative synthesized by enzymatic oxidation of tryptophan.

Preparation Methods

Chemical Synthesis Methods

Synthesis from Tryptophan

One of the most common methods for preparing L-Kynurenine is through the oxidation of L-tryptophan. This approach has been extensively documented in scientific literature:

Laboratory Preparation by Oxidation : L-Kynurenine can be prepared in the laboratory through the oxidation of L-tryptophan using Pseudomonas species bacteria. This method was described by Hayaishi and Meister in Biochemical Preparations.

From Acetyltryptophan : Another approach involves starting with acetyltryptophan, as detailed by Warnell and Berg in the Journal of the American Chemical Society, and further by Auerbach and Knox in Methods in Enzymology.

Synthesis of Derivatives : 5-Bromo-L-kynurenine and 5-chloro-L-kynurenine have been prepared from L-tryptophan through specific modification sequences. For example, 5-chloro-L-kynurenine can be synthesized by refluxing the methyl ester of 5-chloro-Nα,N-diacetyl-L-kynurenine in 6N hydrochloric acid for approximately 4 hours, followed by concentration procedures.

Synthesis from Aniline Derivatives

Multiple synthetic routes starting from aniline derivatives have been developed for preparing L-Kynurenine:

From 2-Iodoaniline : A two-step reaction process can be used:

From o-Substituted Anilines : A more complex multi-step process involves:

- Diazotization of o-substituted anilines followed by stannous chloride reduction to obtain corresponding 2-substituted phenylhydrazines.

- Reaction of these phenylhydrazines with the Michael adduct of diethyl acetamidomalonate and acrolein to yield corresponding 2-substituted phenylhydrazone derivatives.

- Fischer indole cyclization to produce 3,7-disubstituted indoles.

- Ozonolysis of the indoles followed by acid hydrolysis to afford racemic kynurenines.

Novel One-Pot Synthesis Methods

Recent research has focused on developing more efficient synthetic methods for kynurenic acid derivatives, which are closely related to L-Kynurenine:

Microwave-Assisted One-Pot Synthesis : This eco-friendly method involves a two-step process conducted in a single batch:

- aza-Michael addition (aMA) at 120°C, which is the optimal temperature when using 1,2-dichlorobenzene (DCB) as solvent.

- Thermal ring closure (TRC) at 180°C, with rapid heating from 120°C to 180°C to avoid the formation of side products like maleimides.

The reaction times vary depending on the specific analogue being synthesized, typically ranging from 60-120 minutes for each step.

Enzymatic Synthesis Methods

Enzymatic Conversion of Tryptophan

Enzymatic synthesis provides a biologically-relevant approach to L-Kynurenine production:

Two-Enzyme System : This method utilizes:

Optimization Conditions : For enzymatic synthesis, critical factors include:

- pH maintained around 7.4

- Optimal enzyme concentration

- Temperature control

- Substrate concentration

This approach is particularly valuable for producing isotopically labeled kynurenine. For example, L-[3-14C]kynurenine can be prepared from DL-[3-14C]tryptophan through enzymatic methods.

Kynurenine Formamidase (KFase) Method

The KFase catalytic method involves the following:

Reaction Chemistry : KFase catalyzes the hydrolysis of N-formyl-L-kynurenine (NFK) and water to produce formic acid and kynurenine.

Reaction Conditions : The reaction typically uses:

Monitoring : The reaction can be monitored by measuring the absorbance increase at 365 nm, which results from the release of kynurenine.

Purification and Analysis

Purification Techniques

Several methods can be employed for the purification of L-Kynurenine:

Analytical Methods

Various analytical techniques are used to characterize and quantify L-Kynurenine:

Spectrophotometric Analysis :

Mass Spectrometry :

NMR Analysis :

TLC Densitometry :

- An eco-friendly, inexpensive analytical technique useful for reaction monitoring and conversion determination, comparable to quantitative NMR

Chemical Reactions Analysis

Enzymatic Reactions and Metabolic Pathways

L-Kynurenine serves as a central node in the KP, undergoing enzymatic conversions:

These reactions are pH-dependent, with kynureninase showing optimal activity at pH 6.5–8.8 .

Antioxidant Reactivity and Radical Scavenging

L-Kynurenine neutralizes reactive oxygen species (ROS) via direct electron transfer:

Table 1: ROS Scavenging Efficiency of L-Kynurenine

L-Kynurenine inhibits lipid peroxidation in rat brain homogenates by 40% at 100 µM and reduces protein carbonyl formation by 35% in BSA exposed to ●OH .

Table 2: Green Solvent Optimization for KYNA Derivatives

| Derivative | Solvent System | Reaction Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Kynurenic acid | Ethanol/Water (3:1) | 2.5 | 88 | |

| 6-Chloro-KYNA | PEG-400/Water | 3.0 | 76 | |

| 5-Methoxy-KYNA | GVL/EtOH | 2.0 | 82 |

The Conrad–Limpach method achieves regioisomeric control using tunable solvents, replacing halogenated media like dichlorobenzene (DCB) .

Interaction with Proteins and Oxidative Damage

L-Kynurenine protects bovine serum albumin (BSA) from ●OH-induced oxidation:

-

50 µM L-KYN reduces protein carbonyl content by 35% (p < 0.05) .

-

Prevents aggregation of BSA under Fe²⁺/H₂O₂ stress, as shown by dynamic light scattering .

pH-Dependent Reactivity and Stability

L-Kynurenine’s redox activity is modulated by pH:

Enzymatic cleavage by kynureninase is optimal at pH 6.5–8.8, with a solvent kinetic isotope effect (SKIE) of 2.3 for quinonoid intermediate decay .

Mitochondrial Interactions and Redox Effects

In mice, dietary L-Kynurenine (150 mg/kg for 10 weeks):

Scientific Research Applications

L-Kynurenine, particularly L-Kynurenine hydrate, has diverse applications, especially in scientific research. It is a small molecule identified for its inhibitory effects on ethylene responses in plants and its involvement in the kynurenine pathway in humans, which is implicated in various physiological and pathological processes .

Scientific Research Applications

Plant Biology: L-Kynurenine effectively inhibits ethylene responses in Arabidopsis thaliana .

- It represses the nuclear accumulation of the ETHYLENE INSENSITIVE3 (EIN3) transcription factor .

- It reduces ethylene-induced auxin biosynthesis in roots .

- L-Kynurenine competitively inhibits TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS1/TRYPTOPHAN AMINOTRANSFERASE RELATEDs (TAA1/TARs), which are key enzymes in the indole-3-pyruvic acid pathway of auxin biosynthesis .

- L-Kynurenine treatment mimics the loss of TAA1/TAR functions .

Neuropathic Pain Research: L-Kynurenine and its metabolites play a role in modulating neuropathic pain .

- Concurrent administration of L-kynurenine and probenecid can mitigate tactile hypersensitivity by increasing kynurenic acid levels in rats .

- Intrathecal administration of kynurenic acid effectively alleviates allodynia, and its efficacy is enhanced with probenecid supplementation .

- L-kynurenine, along with KMO inhibitors, can attenuate thermal and mechanical hypersensitivity and enhance the effectiveness of opioids in mice with chronic constriction injury (CCI) .

- Intravenous administration of L-kynurenine exerts analgesic effects and increases opioid-evoked analgesia, which are further enhanced by minocycline administration .

Kynurenine Pathway and Chronic Pain Disorders: The kynurenine pathway, in which L-kynurenine is a key metabolite, is significant in chronic pain disorders .

- Kynurenine pathway metabolites, such as kynurenic acid and quinolinic acid, have neuroprotective and neurotoxic effects, respectively .

- L-kynurenine and its metabolites are implicated in the pathophysiology of pain related to headache, neuropathic pain, gastrointestinal disorders, fibromyalgia, and chronic fatigue syndrome .

Cancer Research: The tryptophan to kynurenine ratio (Trp/Kyn) has been proposed as a cancer biomarker .

- Non-invasive topical sampling of Trp and Kyn is feasible, as demonstrated by in vitro pig skin permeability studies .

- The permeabilities of Trp and Kyn are similar, making topical sampling a promising concept for skin cancer diagnostics .

Neurodegenerative Diseases: Kynurenine metabolites are related to neurotoxicity in neurodegenerative diseases .

- Kynurenines are implicated in Alzheimer’s disease, Parkinson’s disease, Huntington’s disease, Amyotrophic Lateral Sclerosis, Multiple Sclerosis, and Acquired Immunodeficiency Syndrome Dementia Complex .

Data Table: Kynurenine Pathway Metabolites and Their Effects

Case Studies and Research Findings

- Ethylene Response Inhibition in Plants: Using a chemical biology approach, L-kynurenine was identified as a potent inhibitor of ethylene responses in Arabidopsis thaliana . It was found to repress the nuclear accumulation of EIN3 and decrease ethylene-induced auxin biosynthesis .

- Analgesic Effects in Rodent Models: Heyliger et al. demonstrated the analgesic effects of various metabolites of the kynurenine pathway in rodent models. Intraperitoneal administration of tryptophan, kynurenine, anthranilic acid, quinolinic acid, xanthurenic acid, and picolinic acid exhibited significant analgesia .

- Tactile Hypersensitivity Mitigation: Concurrent administration of L-kynurenine and probenecid mitigated tactile hypersensitivity in rats by increasing kynurenic acid levels . Intrathecal administration of kynurenic acid also effectively alleviated allodynia .

- Chronic Constriction Injury (CCI) in Mice: Ciapala et al. revealed that a single intrathecal administration of L-kynurenine attenuated thermal and mechanical hypersensitivity and enhanced the effectiveness of opioids in mice on day 7 after CCI .

- Skin Cancer Diagnostics: Studies have shown the feasibility of non-invasive topical sampling of tryptophan and kynurenine for skin cancer diagnostics, indicating their potential as biomarkers .

Mechanism of Action

L-Kynurenine hydrate exerts its effects through several molecular targets and pathways:

- Aryl Hydrocarbon Receptor (AhR): Acts as an agonist, leading to the production of immunosuppressive cytokines .

- NMDA Receptor: Modulates glutamatergic neurotransmission, which is crucial for neuronal excitability and neuroprotection .

- G Protein-Coupled Receptor 35 (GPR35): Involved in the regulation of immune responses and inflammation .

Comparison with Similar Compounds

Structural and Functional Analogues

The kynurenine pathway includes several structurally related metabolites and derivatives. Key compounds are compared below:

Table 1: Structural and Physicochemical Properties

Key Comparative Findings

Antioxidant Activity :

- This compound exhibits pH-dependent scavenging of reactive oxygen species (ROS), with maximal activity at pH 7.5 .

- In contrast, 3-hydroxyanthranilic acid (3-HAA) and anthranilic acid show pH-independent ROS scavenging, making them more potent antioxidants across physiological pH ranges .

Neuroactive Properties :

- Kynurenic Acid Hydrate acts as a NMDA receptor antagonist, whereas this compound indirectly influences neurotransmission via AhR activation .

- 3-HK is neurotoxic due to its pro-oxidant effects, contrasting with this compound’s dual role in both oxidative stress and immune modulation .

Stability and Handling :

- L-Kynurenine Sulfate is preferred for in vivo studies due to its stability in aqueous solutions, unlike the hydrate form, which requires strict storage conditions (e.g., protection from light and moisture) .

Q & A

Q. What are the recommended storage and handling protocols for L-Kynurenine hydrate to ensure experimental reproducibility?

this compound should be stored in sealed, light-resistant containers at 2–8°C in a dry environment. Avoid prolonged exposure to oxygen or moisture, as degradation products (e.g., quinolinic acid) may form, altering bioactivity . For handling, use local exhaust ventilation and personal protective equipment (PPE) such as nitrile gloves and safety goggles to minimize inhalation or dermal exposure. Pre-weigh aliquots in an inert atmosphere (e.g., nitrogen glovebox) to reduce hygroscopic degradation .

Q. How can researchers determine solubility and prepare stable stock solutions of this compound?

While SDS documents lack quantitative solubility data, empirical testing in DMSO or aqueous buffers (pH 6–7) is recommended. For cell-based assays, dissolve in sterile PBS or DMEM, filter-sterilize (0.22 µm), and validate stability via HPLC-UV (λ = 365 nm) over 24–48 hours . Note: Precipitation in high-salinity buffers may require sonication or temperature optimization (e.g., 37°C).

Q. What analytical methods are validated for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (retention time: ~8–10 min) or LC-MS/MS (MRM transition: m/z 209.1 → 146.1) are gold standards. Include internal standards like deuterated L-Kynurenine (d₅-L-KYN) to correct for matrix effects in plasma or tissue homogenates .

Advanced Research Questions

Q. How does this compound modulate aryl hydrocarbon receptor (AhR) signaling in mechanistic studies?

this compound acts as an AhR agonist , binding to the receptor’s ligand-binding domain and inducing translocation to the nucleus. For in vitro validation:

Q. How can researchers resolve contradictions in reported immunomodulatory effects of this compound across studies?

Discrepancies may arise from:

- Metabolite interference : Kynurenic acid (a downstream metabolite) exhibits opposing effects. Use IDO/TDO inhibitors (e.g., 1-MT) to block endogenous conversion.

- Cell-type specificity : Test in primary immune cells (e.g., T-cells, dendritic cells) vs. immortalized lines (e.g., THP-1).

- Dose-dependency : Conduct dose-response curves (0.1–100 µM) to identify biphasic effects .

Q. What experimental models are optimal for studying this compound’s role in tumor microenvironment regulation?

- 3D co-culture systems : Combine tumor spheroids (e.g., CT26 colon carcinoma) with stromal cells (fibroblasts) and immune cells (TAMs). Measure IL-10, TGF-β, and PD-L1 via multiplex ELISA.

- In vivo xenografts : Administer this compound (10–50 mg/kg, IP) in IDO1-knockout mice to isolate AhR-mediated effects .

Q. How can researchers mitigate confounding variables in neurotoxicity studies involving this compound?

- Control for blood-brain barrier (BBB) penetration : Use LC-MS/MS to quantify brain-to-plasma ratios.

- Monitor glutamate receptor cross-talk : Co-administer NMDA antagonists (e.g., MK-801) to differentiate excitotoxicity from AhR-mediated pathways .

Methodological Challenges and Solutions

Q. How should researchers address the lack of ecotoxicological data for this compound in environmental studies?

Q. What strategies validate the stability of this compound under varying experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.